An In-Depth Technical Guide to 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Hydrochloride
An In-Depth Technical Guide to 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Hydrochloride
This guide provides a comprehensive technical overview of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride, a bifunctional molecule of interest in chemical synthesis and drug discovery. Tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, this document synthesizes its chemical properties, outlines a strategic approach to its synthesis and characterization, and discusses its potential applications as a versatile chemical intermediate.
Core Molecular Attributes and Physicochemical Properties
2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride is a primary amine and a primary alcohol, featuring a phenoxy ether linkage. The hydrochloride salt form enhances its aqueous solubility and stability, making it amenable to a variety of reaction conditions.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 2-[4-(aminomethyl)phenoxy]ethanol;hydrochloride | [1] |
| CAS Number | 1221725-65-0 | [1] |
| Molecular Formula | C₉H₁₄ClNO₂ | [1] |
| Molecular Weight | 203.66 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1CN)OCCO.Cl | [1] |
| InChI Key | JTRQYTLFYKMXNA-UHFFFAOYSA-N | [1] |
Computed Physicochemical Data
The following properties are computationally derived and provide valuable insights for experimental design, such as selecting appropriate solvent systems and anticipating the compound's behavior in physiological environments.
| Property | Value | Source |
| Topological Polar Surface Area | 55.5 Ų | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
Synthesis Strategy: A Mechanistic Approach
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the hydrochloride salt, followed by the reduction of the aminomethyl group to a nitrile, and finally, the disconnection of the ether bond.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol
Step 1: Williamson Ether Synthesis of 2-(4-Cyanophenoxy)ethan-1-ol
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Rationale: This reaction forms the key C-O ether bond. 4-Hydroxybenzonitrile is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol.
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Procedure:
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To a solution of 4-hydroxybenzonitrile in a polar aprotic solvent (e.g., DMF or acetonitrile), add an equimolar amount of a base such as potassium carbonate (K₂CO₃).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
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Add 1.1 equivalents of 2-chloroethanol to the reaction mixture.
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Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-(4-cyanophenoxy)ethan-1-ol.
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Step 2: Reduction of the Nitrile to a Primary Amine
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Rationale: The cyano group is reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Catalytic hydrogenation is an alternative that avoids the handling of pyrophoric reagents.
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Procedure (using LiAlH₄):
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-3 equivalents of LiAlH₄ in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 2-(4-cyanophenoxy)ethan-1-ol in anhydrous THF to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
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Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
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Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-[4-(aminomethyl)phenoxy]ethan-1-ol.
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Step 3: Formation of the Hydrochloride Salt
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Rationale: The free base is converted to its hydrochloride salt to improve stability and water solubility.
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Procedure:
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Dissolve the crude 2-[4-(aminomethyl)phenoxy]ethan-1-ol in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
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Slowly add a solution of hydrochloric acid in ether (or bubble HCl gas through the solution) until precipitation is complete.
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Collect the solid precipitate by vacuum filtration.
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Wash the solid with cold diethyl ether to remove any non-polar impurities.
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Dry the product under vacuum to yield 2-[4-(aminomethyl)phenoxy]ethan-1-ol hydrochloride as a stable solid.
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Comprehensive Analytical Characterization
A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. While specific spectra for this compound are not publicly available, this section outlines the standard protocols and expected results.
Caption: Workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key expected signals include:
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Aromatic protons on the disubstituted benzene ring, likely appearing as two doublets in the δ 6.8-7.5 ppm region.
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A singlet for the benzylic protons (-CH₂-NH₃⁺) around δ 4.0 ppm.
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Triplets for the two methylene groups of the ethoxy chain (-O-CH₂-CH₂-OH), likely in the δ 3.5-4.2 ppm range.
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A broad signal for the amine (NH₃⁺) and hydroxyl (OH) protons, which may be exchangeable with D₂O.
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¹³C NMR: The carbon NMR will show distinct signals for each of the nine carbon atoms. Expected chemical shifts include:
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Four signals for the aromatic carbons between δ 115-160 ppm.
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A signal for the benzylic carbon around δ 45 ppm.
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Two signals for the ethoxy carbons around δ 60-70 ppm.
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Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum will confirm the presence of key functional groups:
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol.
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N-H Stretch: A broad band in the 3000-3300 cm⁻¹ region, characteristic of the primary ammonium salt.
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C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
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C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.
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C=C Aromatic Stretch: Sharp peaks around 1500-1600 cm⁻¹.
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C-O Ether Stretch: A strong, characteristic absorption in the 1200-1250 cm⁻¹ region.
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C-O Alcohol Stretch: A strong absorption around 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
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Technique: Electrospray ionization (ESI) is the preferred method for this polar, non-volatile salt.
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Expected Ion: In positive ion mode, the spectrum should show a prominent peak for the parent cation [M-Cl]⁺ at an m/z corresponding to the free base (C₉H₁₃NO₂), which is approximately 168.10.
High-Performance Liquid Chromatography (HPLC)
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Purpose: To assess the purity of the final compound.
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Methodology: A reverse-phase C18 column with a mobile phase consisting of a gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid would be appropriate. Detection can be achieved using a UV detector (monitoring the aromatic absorbance) or a mass spectrometer.
Safety, Handling, and Storage
Hazard Identification
Based on GHS classifications from supplier data, 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride presents the following hazards:
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H302: Harmful if swallowed.[1]
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Recommended Handling and Storage
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Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. An inert atmosphere is recommended for long-term storage.
Potential Applications and Future Directions
The bifunctional nature of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride makes it a valuable building block in several areas:
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Pharmaceutical Synthesis: The primary amine can be functionalized to introduce pharmacologically active moieties, while the primary alcohol provides a handle for further derivatization, for example, through esterification or etherification.
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Material Science: This molecule could be used as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties.
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Combinatorial Chemistry: Its structure is well-suited for inclusion in chemical libraries for high-throughput screening in drug discovery campaigns.
The presence of the phenoxy-ethanol substructure is common in various biologically active molecules, suggesting that derivatives of this compound could be explored for a range of therapeutic targets.
References
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PubChem. (n.d.). 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
